molecular formula C15H9N5O2 B11462265 2-Imino-1'-methyl-2',4-dioxo-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile

2-Imino-1'-methyl-2',4-dioxo-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile

Cat. No.: B11462265
M. Wt: 291.26 g/mol
InChI Key: JZGSTRWUQIDVJV-UHFFFAOYSA-N
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Description

2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is particularly interesting because of its unique spirocyclic structure, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of 2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The resulting tricyclic indole can then undergo further transformations to yield the desired spirocyclic compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its indole nucleus allows it to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

What sets 2-AMINO-1’-METHYL-2’,4-DIOXO-1’,2’-DIHYDRO-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-6,3’-INDOL]-2-ENE-1,5-DICARBONITRILE apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties not found in other indole derivatives.

Properties

Molecular Formula

C15H9N5O2

Molecular Weight

291.26 g/mol

IUPAC Name

2-amino-1'-methyl-2',4-dioxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile

InChI

InChI=1S/C15H9N5O2/c1-20-9-5-3-2-4-8(9)15(12(20)22)13(6-16)10(18)19-11(21)14(13,15)7-17/h2-5H,1H3,(H2,18,19,21)

InChI Key

JZGSTRWUQIDVJV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C4(C3(C(=O)N=C4N)C#N)C#N

Origin of Product

United States

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